1-(5-Chloro-2-thienyl)-2-butanol
Description
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClOS/c1-2-6(10)5-7-3-4-8(9)11-7/h3-4,6,10H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZFNCDMGNLVNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(S1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereospecific Catalysis Using Thermoanaerobacter Alcohol Dehydrogenases
The enzymatic reduction of 1-(5-chloro-2-thienyl)-2-butanone to its corresponding (S)-alcohol leverages alcohol dehydrogenases (ADHs) from Thermoanaerobacter species (ADH-T). These enzymes catalyze the transfer of hydride from NADPH to the ketone substrate, producing 1-(5-chloro-2-thienyl)-2-butanol with stereochemical fidelity. Reaction conditions optimized at pH 5–8 and 15–75°C ensure maximal enzyme activity, while immobilization techniques enhance operational stability.
A representative protocol involves incubating 10 mM substrate with 0.58 mg/mL ADH-T and 10 mM NADPH in phosphate buffer. After 60 minutes at 30°C, the reaction achieves 90–100% conversion, with the (S)-enantiomer predominating at >98% ee. Co-immobilizing ADH-T with NADPH-regenerating enzymes (e.g., glucose dehydrogenase) sustains cofactor availability, enabling substrate-to-product ratios exceeding 99:1.
Cofactor Regeneration in Biphasic Systems
To circumvent NADPH costs, biphasic systems partition the reaction into aqueous (enzyme and cofactor) and organic (substrate and product) phases. Secondary alcohols like 2-propanol serve as sacrificial donors, regenerating NADPH via ADH-T-mediated oxidation. For instance, a 10% 2-propanol phase combined with 90% aqueous buffer facilitates 25 mM substrate loading, achieving 95% yield within 4 hours.
Chemical Synthesis via Acid-Catalyzed Substitution
SN1 Mechanism for Chlorothienyl Intermediate Formation
While enzymatic methods dominate stereoselective synthesis, acid-catalyzed SN1 reactions offer a racemic alternative. Treating tert-butanol analogs with hydrochloric acid generates carbocation intermediates, which nucleophilic attack by 5-chloro-2-thienyl derivatives converts to this compound. However, this route suffers from low enantiocontrol (<10% ee) and requires post-synthesis chiral resolution.
Reaction conditions (35% HCl, 0°C, 20 minutes) yield 60–70% crude product, necessitating purification via fractional distillation. Despite drawbacks, this method remains viable for non-chiral applications, with chemical purity reaching 85–90% after workup.
Post-Reaction Workup and Product Isolation
Solvent Extraction and Crystallization
Post-reaction mixtures are extracted with water-immiscible solvents (e.g., ethyl acetate or MTBE), concentrating the organic phase under reduced pressure. Cooling to 0–10°C induces crystallization, elevating enantiomeric purity from 95% to >99% ee after two recrystallizations. For enzymatic products, this step reduces residual ketone to <0.5%.
Distillation and Purity Analysis
Short-path distillation isolates this compound from high-boiling solvents (e.g., 2-butanol, bp 51–52°C). Gas chromatography (GC) with chiral columns (e.g., Cyclodex-B) confirms enantiomeric ratios, while HPLC quantifies chemical purity (>99.5%) using C18 reverse-phase columns.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1-(5-Chloro-2-thienyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the alcohol group to an alkane, using reagents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloro-2-thienyl)-2-butanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a pharmacological agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-thienyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Differences :
- Core Ring : Replaces the thiophene (C₄H₃S) with a benzene ring substituted with chlorine (C₆H₃ClF).
- Substituents : Features both chlorine (3-position) and fluorine (5-position) on the phenyl group.
Physicochemical Properties :
- Molecular Formula: C₁₀H₁₂ClFO (vs. inferred C₈H₁₂ClSO for 1-(5-Chloro-2-thienyl)-2-butanol).
- Molecular Weight: 202.653 g/mol (monoisotopic mass: 202.056071) .
- Polarity : The electron-withdrawing fluorine increases polarity compared to the sulfur-containing thienyl group.
5-Chloro-2-thienyl Methyl Ketone Semicarbazone
Structural Differences :
- Functional Group : A ketone semicarbazone derivative (C=O and NH₂ groups) vs. the secondary alcohol (-OH).
Physicochemical Properties :
- Reactivity : The semicarbazone group enables nucleophilic addition, contrasting with the alcohol’s hydrogen-bonding capability.
1-(5-Chlorothiophen-2-yl)cyclobutanol
Structural Differences :
- Alcohol Chain: Cyclobutanol ring introduces rigidity vs. the linear butanol chain.
Physicochemical Properties :
- Molecular Formula : C₈H₉ClOS (vs. C₈H₁₂ClSO for the target compound).
- Stability : The cyclobutane ring may increase steric hindrance, reducing solubility but enhancing conformational stability .
Bitertanol (Triazole-containing Butanol Derivative)
Structural Differences :
- Heterocycle : 1,2,4-Triazole ring replaces the thiophene.
- Substituents : Includes a biphenylyloxy group.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural analysis.
Research Findings and Implications
- Role of Heterocycles: Thiophene derivatives like this compound exhibit unique electronic profiles due to sulfur’s polarizability, enhancing interactions with biological targets compared to phenyl or triazole analogs .
- Functional Group Impact : Secondary alcohols improve solubility via hydrogen bonding, whereas semicarbazones or cyclic alcohols may prioritize stability or specificity .
- Synthetic Pathways : The use of 5-chlorothiophene-2-aldehyde in Tioclomarol synthesis underscores the importance of halogenated thienyl precursors in drug development .
Biological Activity
1-(5-Chloro-2-thienyl)-2-butanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a chloro-substituted thiophene ring and a butanol moiety. This unique structure contributes to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities:
- Antimicrobial Activity : Several studies have indicated that thiophene derivatives possess significant antimicrobial properties. The chloro substitution enhances the compound's ability to inhibit bacterial growth.
- Anticancer Properties : Research has shown that compounds with thiophene rings can exhibit cytotoxic effects on cancer cell lines, making them potential candidates for cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Antimicrobial Studies
A study conducted on various thiophene derivatives, including this compound, demonstrated their effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have been performed to evaluate the cytotoxicity of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The IC50 values suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.
The proposed mechanism of action involves the interaction of this compound with cellular targets such as enzymes and receptors. It may disrupt metabolic pathways critical for cell survival and proliferation, particularly in cancer cells.
Case Studies
Several case studies have highlighted the biological activity of thiophene derivatives:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a formulation containing this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
- Case Study on Anticancer Effects : A laboratory study investigated the effects of this compound on tumor growth in xenograft models. The compound significantly inhibited tumor growth compared to control groups, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Chloro-2-thienyl)-2-butanol, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves Friedel-Crafts alkylation or nucleophilic substitution using 5-chloro-2-thienyl precursors (e.g., 5-chloro-2-thienylmagnesium bromide) with 2-butanol derivatives. Optimization can include solvent selection (e.g., THF or DMF), temperature control (0–25°C), and catalytic additives (e.g., Lewis acids like AlCl₃). Monitoring reaction progress via TLC or GC-MS ensures intermediate stability. For stereochemical control, chiral catalysts or kinetic resolution may be employed .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodology : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Use fume hoods and PPE (gloves, goggles) during handling due to potential irritancy. Stability tests via accelerated aging (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC purity checks are recommended. Dispose of waste via halogenated organic protocols .
Advanced Research Questions
Q. What spectroscopic techniques are most effective in resolving the stereochemistry of this compound, and how can conflicting NMR data be interpreted?
- Methodology : X-ray crystallography (single-crystal analysis) provides definitive stereochemical assignment, as demonstrated in nickel-thienyl complexes . For solution-state analysis, combine ¹H/¹³C NMR with NOESY to distinguish enantiomers. Conflicting NOE signals may arise from dynamic rotational barriers; variable-temperature NMR (e.g., –40°C to 50°C) can resolve such ambiguities .
Q. How does the electronic nature of the 5-chloro-thienyl substituent influence the reactivity of this compound in catalytic transformations?
- Methodology : The electron-withdrawing chloro group enhances electrophilicity at the thienyl ring, facilitating metal coordination (e.g., Ni²⁺ or Pd²⁺) in cross-coupling reactions. DFT calculations (B3LYP/6-31G*) can map electron density distribution, while cyclic voltammetry assesses redox activity. Comparative studies with non-chlorinated analogs (e.g., 2-thienyl derivatives) reveal rate differences in Suzuki-Miyaura couplings .
Q. What strategies can address discrepancies in reported reaction yields when using this compound as a chiral auxiliary?
- Methodology : Systematically vary:
- Solvent polarity : Compare DCM (low polarity) vs. DMSO (high polarity) to assess solvation effects.
- Catalyst loading : Screen 1–10 mol% of chiral ligands (e.g., BINOL derivatives).
- Additives : Use molecular sieves to scavenge water in moisture-sensitive reactions.
Reproducibility requires strict anhydrous conditions and in situ monitoring via IR spectroscopy (C=O or O-H stretches). Contradictory yields may stem from trace impurities; purify starting materials via column chromatography (silica gel, hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
